molecular formula C22H23N3O5S B3017826 [2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1111559-67-1

[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Katalognummer: B3017826
CAS-Nummer: 1111559-67-1
Molekulargewicht: 441.5
InChI-Schlüssel: VDKCDIHETNEZBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound [2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a novel derivative of pyrazole, which has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to synthesize existing research findings to provide a comprehensive overview of its biological activity, synthesis methods, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent modifications to introduce the sulfonamide and acetate moieties. The synthetic routes often utilize readily available precursors and involve standard organic reactions such as nucleophilic substitutions and cyclization.

General Synthetic Scheme:

  • Formation of Pyrazole: Utilizing 5-phenyl-3,4-dihydropyrazole as a starting material.
  • Nucleophilic Substitution: Introducing the sulfonamide group via reaction with sulfonyl chlorides.
  • Acetate Formation: Acetylation using acetic anhydride or acetyl chlorides.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various in vitro assays. The National Cancer Institute's (NCI) 60-cell line screening revealed promising results, indicating that the compound exhibits significant cytotoxicity against multiple cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
A549 (Lung)3.5
HeLa (Cervical)4.0

The structure-activity relationship indicates that modifications on the phenyl groups significantly influence the potency, with electron-withdrawing groups enhancing activity.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various bacterial strains. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
E. coli1550
S. aureus1825
P. aeruginosa12100

The antimicrobial efficacy is attributed to the presence of the pyrazole ring, which is known for its bioactive properties.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Case Study on Anticancer Properties: A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, suggesting its potential as a chemotherapeutic agent.
  • Case Study on Antimicrobial Efficacy: In a clinical setting, derivatives of this compound were tested against resistant strains of bacteria, showing effectiveness where conventional antibiotics failed.

Eigenschaften

IUPAC Name

[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-17-7-9-18(10-8-17)12-14-31(28,29)23-15-22(27)30-16-21(26)25-13-11-20(24-25)19-5-3-2-4-6-19/h2-10,12,14,23H,11,13,15-16H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKCDIHETNEZBK-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)N2CCC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)N2CCC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.